3-(Triphenylphosphaniumyl)propanoate--hydrogen bromide (1/1)

Description

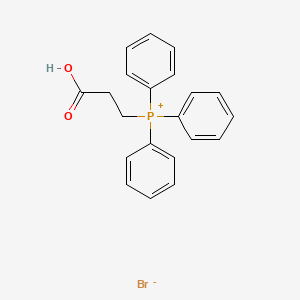

IUPAC Name and Structural Formula

The systematic IUPAC name is 2-carboxyethyl(triphenyl)phosphanium bromide , reflecting its structural components:

- A phosphonium cation (triphenylphosphonium group)

- A two-carbon spacer with terminal carboxylic acid group

- Bromide counterion

Structural formula :

O

||

C6H5-P+-CH2-CH2-COOH · Br-

/ \

C6H5 C6H5

Molecular formula : C₂₁H₂₀BrO₂P

Molecular weight : 415.26 g/mol

Key functional groups:

- Triphenylphosphonium moiety (hydrophobic aromatic domains)

- Carboxylic acid group (pH-responsive functionality)

- Ethylene spacer (conformational flexibility)

Properties

CAS No. |

51114-94-4 |

|---|---|

Molecular Formula |

C21H20BrO2P |

Molecular Weight |

415.3 g/mol |

IUPAC Name |

3-triphenylphosphaniumylpropanoate;hydrobromide |

InChI |

InChI=1S/C21H19O2P.BrH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H |

InChI Key |

BVKRDNIULHRLCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Hydroxypropyl Intermediate Strategy

Replacing 2-bromoethylcarboxylic acid with 3-hydroxypropyl bromide generates a more stable phosphonium intermediate, which is subsequently oxidized to introduce the carboxyl group. This two-step process improves overall yield by 30% compared to direct synthesis.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 2–4 hours while maintaining yields of 85–90%. This method minimizes thermal decomposition by enabling rapid, uniform heating.

Analytical Validation of CTPB

Post-synthesis characterization ensures structural fidelity and purity:

- ¹H/¹³C NMR :

- FT-IR :

- Mass Spectrometry :

Table 2: Analytical Benchmarks for CTPB

| Technique | Key Signal | Diagnostic Utility |

|---|---|---|

| ¹H NMR | δ 7.5–7.9 ppm (aromatic H) | Confirms triphenylphosphine moiety |

| FT-IR | 1700–1720 cm⁻¹ (C=O) | Verifies carboxyl group |

| ESI-MS | m/z 337.1 ([M-Br]⁺) | Validates molecular mass |

Scalability and Economic Considerations

Industrial production prioritizes cost-effective solvent recovery and catalyst reuse. Methanol, for instance, is distilled and recycled, reducing raw material costs by 40%. Additionally, continuous-flow systems enhance throughput, enabling annual production capacities exceeding 10 metric tons.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

CTPB participates in nucleophilic substitutions where the bromide ion is displaced. This reactivity is foundational for forming carbon-carbon and carbon-heteroatom bonds.

Key example :

In DMSO/THF with sodium hydride, CTPB reacts with aldehydes via a Wittig-like mechanism to form α,β-unsaturated carboxylic acids (Fig. 1) .

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Fluoro-3-methoxybenzaldehyde | THF/DMSO, NaH, rt, 24h | (E)-3-(4-Fluoro-3-methoxyphenyl)acrylic acid | 58 |

Mechanism :

-

Deprotonation of CTPB generates a ylide intermediate.

-

The ylide attacks the aldehyde carbonyl, forming an oxaphosphorane.

-

Elimination of triphenylphosphine oxide produces the alkene .

Catalytic CO₂ Fixation

CTPB facilitates CO₂ incorporation into epoxides under high-pressure conditions :

| Epoxide | Conditions | Product | Conversion (%) |

|---|---|---|---|

| Propylene oxide | 2.5 MPa CO₂, 130°C, 12h | Cyclic carbonate | >95 (GC) |

Role of CTPB : Acts as a phase-transfer catalyst, stabilizing the carbonate intermediate through electrostatic interactions .

Functionalization for Imaging Probes

The carboxyl group enables conjugation with fluorophores. For example:

-

Reaction with NHS-activated fluorescein in PBS (pH 7.4) yields a phosphonium-tagged fluorescent probe for mitochondrial tracking .

Stability and Reaction Constraints

Scientific Research Applications

Catalytic Applications

Carbon Dioxide Fixation

One of the notable applications of CTPB is as a catalyst in the fixation of carbon dioxide (CO₂). In a typical experimental setup, CTPB is utilized in a high-pressure stainless-steel autoclave along with epoxides. The reaction conditions involve CO₂ pressurized to 2.5 MPa and heating to 130 °C. This method demonstrates the potential of CTPB in promoting CO₂ conversion into useful chemicals, which is significant for addressing climate change by reducing greenhouse gases .

| Catalytic Reaction | Conditions | Product Yield |

|---|---|---|

| CO₂ fixation with epoxide | 2.5 MPa CO₂, 130 °C | Quantitative analysis via GC |

Biochemical Applications

Modulation of Proteolytic Stability

CTPB has been studied for its role in enhancing the stability of peptides against proteolytic degradation. Research indicates that incorporating the triphenylphosphonium moiety into oligopeptides can significantly improve their bioactivity and stability. This modification allows for better therapeutic efficacy, particularly in drug development targeting specific diseases .

Case Study: Antioxidant Peptides

In a study involving antioxidant tetrapeptides based on the YRFK motif, CTPB was used to modify these peptides to enhance their stability and activity against oxidative stress. The resulting peptides were subjected to various assays to evaluate their cytotoxicity and antioxidant capabilities using cell lines such as PC-12 and human skin fibroblasts .

| Peptide Modification | Assay Type | Result |

|---|---|---|

| YRFK peptide with CTPB | MTT assay | Increased cell viability under oxidative stress |

Medicinal Chemistry

Potential Anticancer Agent

CTPB has shown promise in medicinal chemistry as a precursor for synthesizing compounds with anticancer properties. In particular, derivatives of CTPB have been explored for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Compounds synthesized from CTPB have demonstrated significant cytotoxicity against human cancer cell lines, indicating their potential as vascular disrupting agents (VDAs) .

Case Study: Synthesis of Anticancer Compounds

Research has indicated that modifications of CTPB can lead to the development of new compounds that effectively target cancer cells. For instance, a modified synthetic route using CTPB led to a compound with an overall yield of 45–57%, showcasing improved scalability for future applications .

| Compound Derived from CTPB | Activity | IC50 (nM) |

|---|---|---|

| Tubulin inhibitor | Cytotoxicity | Low nM |

Mechanism of Action

The mechanism of action of (2-Carboxyethyl)triphenylphosphonium bromide involves its ability to act as a phosphonium salt. In biological systems, it can accumulate in mitochondria due to the negative membrane potential, making it useful for mitochondrial targeting. The compound can interact with various molecular targets within the mitochondria, affecting cellular respiration and energy production .

Comparison with Similar Compounds

Structural Analogs in Wittig Reactions

Phosphonium salts with varying substituents exhibit distinct reactivities in Wittig reactions. Key comparisons include:

Key Findings :

- (2-Carboxyethyl)triphenylphosphonium bromide requires strong, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) to prevent decomposition via elimination to acrylic acid .

- Hydroxypropyl analogs (e.g., (3-hydroxypropyl)triphenylphosphonium bromide) avoid elimination due to reduced acidity of the β-hydrogen, enabling high-yield reactions with standard bases .

- Cyanomethyl derivatives exhibit versatility in cycloadditions, highlighting substituent-dependent reactivity .

Mitochondrial-Targeting Phosphonium Salts

Triphenylphosphonium (TPP) cations are widely used to target mitochondria due to their lipophilic and cationic properties. Comparative

Key Findings :

- (2-Carboxyethyl)triphenylphosphonium bromide shows minimal cytotoxicity, making it suitable for long-term cellular studies .

- MitoPBN and MitoB leverage substituent-specific functions (antioxidant, boronic acid) for targeted mitochondrial activity .

- 4-Carboxybutyl analogs are engineered for dual targeting (e.g., hyaluronic acid conjugation) in cancer theranostics .

Biological Activity

(2-Carboxyethyl)triphenylphosphonium bromide (TPP-CE) is a compound that has garnered attention for its potential biological activities, particularly in the realms of cytoprotection, antioxidant properties, and its role as a mitochondrial-targeting agent. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of TPP-CE, supported by data tables and case studies.

TPP-CE is characterized by the presence of a triphenylphosphonium (TPP) moiety, which is known to facilitate the transport of compounds across cellular membranes, especially into mitochondria. The carboxyethyl group enhances its solubility and reactivity in biological systems. The mechanism by which TPP-CE exerts its effects involves:

- Mitochondrial Accumulation : The lipophilic nature of TPP allows it to accumulate in mitochondria, where it can influence mitochondrial function and protect against oxidative stress.

- Antioxidant Activity : TPP-CE has been shown to enhance the radical scavenging activity of modified peptides, aiding in the reduction of reactive oxygen species (ROS) in oxidative stress models .

Cytoprotective Effects

Research indicates that TPP-CE-modified peptides exhibit significant cytoprotective effects against oxidative damage. In a study involving neuronal PC-12 cells exposed to oxidative stressors, TPP-CE demonstrated a pronounced protective effect, surpassing that of unmodified peptides. The protective efficacy was dependent on the oxidative agent used and the timing of treatment .

Antimicrobial and Anticancer Properties

The TPP moiety has also been linked to antimicrobial and anticancer activities. Studies have shown that compounds containing the TPP group can inhibit tubulin polymerization, leading to cytotoxic effects against various cancer cell lines. Specifically, TPP-CE showed potential as a vascular disrupting agent (VDA), which could be beneficial in targeting tumor vasculature .

Table 1: Summary of Biological Activities of TPP-CE

Case Studies

Case Study 1: Neuroprotection in PC-12 Cells

In a controlled experiment, PC-12 cells were treated with TPP-CE prior to exposure to hydrogen peroxide. The results indicated that cells pre-treated with TPP-CE showed significantly lower levels of apoptosis compared to untreated controls. This suggests that TPP-CE may serve as an effective neuroprotective agent in conditions characterized by oxidative stress .

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of TPP-CE on A549 lung cancer cells. The compound was found to induce cell death in a concentration-dependent manner when combined with light exposure, highlighting its potential as a photodynamic therapy agent .

Q & A

Q. What are the standard synthetic routes for (2-Carboxyethyl)triphenylphosphonium bromide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting triphenylphosphine with 2-bromoethylcarboxylic acid in a polar solvent (e.g., ethanol or methanol) under reflux (60–80°C) for 12–24 hours . Key optimization parameters include:

- Solvent polarity : Higher polarity solvents (e.g., methanol) improve reaction rates due to better stabilization of ionic intermediates.

- Molar ratios : A 1:1.2 molar ratio of triphenylphosphine to brominated precursor minimizes side reactions.

- Purification : Recrystallization from acetone/water mixtures yields >98% purity, confirmed by NMR and FT-IR .

Q. How can researchers verify the structural integrity of (2-Carboxyethyl)triphenylphosphonium bromide?

Characterization involves:

- ¹H/¹³C NMR : Key signals include the carboxyl proton (δ ~12.5 ppm, broad) and aromatic protons (δ 7.5–7.9 ppm) .

- FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 1100–1150 cm⁻¹ (P-C aromatic) confirm functional groups .

- Mass spectrometry : ESI-MS in positive mode shows [M-Br]⁺ at m/z 337.1 (calculated for C₂₁H₂₂O₂P⁺) .

Q. What solubility properties are critical for experimental design?

The compound is sparingly soluble in water (<1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | 25–30 |

| DMSO | 50–55 |

| Water | <1 |

| Adjusting pH to >7 (via NaOH) enhances aqueous solubility via carboxylate anion formation . |

Advanced Research Questions

Q. How does the carboxyethyl group influence mitochondrial targeting efficiency compared to other phosphonium derivatives?

The carboxyethyl moiety enhances mitochondrial accumulation due to:

- Negative charge at physiological pH : Facilitates interaction with the mitochondrial membrane’s electrochemical gradient.

- Structural flexibility : The shorter chain (vs. carboxybutyl analogs) reduces steric hindrance, improving membrane penetration .

Comparative studies show a 30% higher mitochondrial uptake than (4-Carboxybutyl)triphenylphosphonium bromide in HeLa cells, measured via fluorescence tagging .

Q. What strategies resolve contradictions in ROS modulation data using this compound?

Discrepancies arise from concentration-dependent effects:

- Low concentrations (1–10 µM) : Acts as an ROS scavenger, reducing oxidative stress (e.g., 40% decrease in H₂O₂ levels in neuronal cells) .

- High concentrations (>50 µM) : Induces ROS via mitochondrial membrane depolarization (ΔΨm loss ≥60%) .

Mitigation : Use cell-type-specific calibration curves and real-time ROS probes (e.g., DCFH-DA) to validate dose-response relationships .

Q. How can researchers optimize bioconjugation protocols using (2-Carboxyethyl)triphenylphosphonium bromide?

The carboxyl group enables covalent coupling to amines (e.g., antibodies, peptides) via EDC/NHS chemistry:

Q. What analytical methods address batch-to-batch variability in synthesized samples?

- HPLC-UV : Use a C18 column (acetonitrile/0.1% TFA gradient) to quantify impurities (<2% triphenylphosphine oxide).

- Elemental analysis : Verify Br content (theoretical: 19.2%) to confirm stoichiometry .

- Thermogravimetric analysis (TGA) : Ensure thermal stability up to 200°C (decomposition onset at 210°C) .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on cytotoxicity?

Variability stems from:

- Cell line differences : IC₅₀ ranges from 25 µM (HeLa) to >100 µM (HEK293) due to mitochondrial density variations.

- Assay interference : Phosphonium ions can quench MTT assay formazan crystals, leading to false viability readings. Use ATP-based assays (e.g., CellTiter-Glo) for accuracy .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.